Cas no 549-06-4 (7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-)
![7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- structure](https://it.kuujia.com/scimg/cas/549-06-4x500.png)
549-06-4 structure
Nome del prodotto:7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- Proprietà chimiche e fisiche
Nomi e identificatori
-
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- STICTIC ACID
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methox...
- SCOPULARIC ACID
- STEREOCAULONIC ACID
- KBioGR_001931
- 7H-Isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- NSC-87511
- HMS2271H11
- AKOS027326813
- Spectrum5_000031
- SPECTRUM300006
- CHEMBL173530
- Isophthalaldehydic acid,.alpha.2,4,6-tetrahydroxy-2,5-xylyl)oxy]-4-methoxy-6-methyl-, .gamma.-lactone, .epsilon.-lactone
- KBio3_002329
- NCGC00095566-01
- DTXSID20972053
- BRD-A29578214-001-02-7
- 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-benzo[e]furo[3'',4'':3,4]benzo[b][1,4]dioxepine-11-carbaldehyde
- SDCCGMLS-0066543.P001
- STICTICACID
- UNII-NZR6AX77LP
- CCG-38584
- HY-126779
- SR-01000758942
- 1,3-Dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro(4,5-b)(1,4)benzodioxepin-11-carboxaldehyde
- KBioSS_001080
- 13,17-Dihydroxy-5-methoxy-7,12-dimethyl-9,15-dioxo-2,10,16-trioxatetracyclo[9.7.0.03,8.014,18]octadeca-1(11),3(8),4,6,12,14(18)-hexaene-4-carbaldehyde
- SPBio_000274
- KBio2_003648
- dihydroxy-methoxy-dimethyl-dioxo-[?]carbaldehyde
- Q3604558
- Spectrum2_000307
- Spectrum4_001446
- Stictic acid (StA), 1
- REGID_for_CID_73677
- 1,3-Dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde
- NZR6AX77LP
- KBio2_001080
- KBio2_006216
- BDBM50056922
- BSPBio_002829
- NSC 87511
- 7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde, 1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-
- SCHEMBL13495711
- cid_73677
- 1,4-Dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-1,3-dihydro-7H-2,6,12-trioxabenzo[5,6]cyclohepta[1,2-E]indene-11-carbaldehyde #
- CHEBI:93839
- NCGC00095566-03
- 549-06-4
- CS-0107316
- MLS001049107
- 56614-93-8
- NCGC00095566-02
- SR-01000758942-2
- NCI60_041935
- Spectrum_000600
- NSC87511
- SKCUFZLDTAYNBZ-UHFFFAOYSA-N
- BRD-A29578214-001-08-4
- SMR000386939
- Spectrum3_001185
- NS00134218
- Isophthalaldehydic acid, 2-[(3-carboxy-.alpha.2,.alpha.2,4,6-tetrahydroxy-2,5-xylyl)oxy]-4-methoxy-6-methyl-, .gamma.-lactone, .epsilon.-lactone
- MLSMR
-
- Inchi: InChI=1S/C19H14O9/c1-6-4-9(25-3)8(5-20)15-10(6)17(22)27-14-7(2)13(21)11-12(16(14)26-15)19(24)28-18(11)23/h4-5,19,21,24H,1-3H3
- Chiave InChI: SKCUFZLDTAYNBZ-UHFFFAOYSA-N
- Sorrisi: CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C4=C(C(=C3C)O)C(=O)OC4O)C=O)OC
Proprietà calcolate
- Massa esatta: 386.06400
- Massa monoisotopica: 386.064
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 9
- Conta atomi pesanti: 28
- Conta legami ruotabili: 2
- Complessità: 666
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 129A^2
Proprietà sperimentali
- Densità: 1.591
- Punto di ebollizione: 744.1°Cat760mmHg
- Punto di infiammabilità: 273.2°C
- Indice di rifrazione: 1.692
- PSA: 128.59000
- LogP: 2.31630
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | T35673-25 mg |
Stictic Acid |
549-06-4 | 98% | 25mg |
¥ 13,167 | 2023-07-10 | |
BioAustralis | BIA-S1673-2.50 mg |
Stictic acid |
549-06-4 | >95%byHPLC | 2.50mg |
$700.00 | 2023-08-29 | |
TargetMol Chemicals | T35673-1mg |
Stictic Acid |
549-06-4 | 1mg |
¥ 2220 | 2024-07-19 | ||
TargetMol Chemicals | T35673-100mg |
Stictic Acid |
549-06-4 | 98% | 100mg |
¥ 29598 | 2023-09-15 | |
TargetMol Chemicals | T35673-50 mg |
Stictic Acid |
549-06-4 | 98% | 50mg |
¥ 19,726 | 2023-07-10 | |
TargetMol Chemicals | T35673-10mg |
Stictic Acid |
549-06-4 | 10mg |
¥ 6970 | 2024-07-19 | ||
1PlusChem | 1P00D970-2.5mg |
1,3-Dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-7H-isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde |
549-06-4 | ≥95% | 2.5mg |
$684.00 | 2025-03-13 | |
1PlusChem | 1P00D970-50mg |
STICTIC ACID |
549-06-4 | 50mg |
$2077.00 | 2025-02-26 | ||
1PlusChem | 1P00D970-1mg |
STICTIC ACID |
549-06-4 | 1mg |
$338.00 | 2025-02-26 | ||
BioAustralis | BIA-S1673-0.50 mg |
Stictic acid |
549-06-4 | >95%byHPLC | 0.50mg |
$200.00 | 2023-08-29 |
7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo- Letteratura correlata
-
M. Le Corvec,C. Boussard-Plédel,F. Charpentier,N. Fatih,B. Le Dare,F. Massart,F. Rojas,H. Tariel,O. Loréal,B. Bureau,J. Boustie,O. Sire,F. LohézicLe Dévéhat RSC Adv. 2016 6 108187
-
2. 329. Lichen acids. Part VI. Constituents of Ramalina scopulorumFrancis H. Curd,Alexander Robertson J. Chem. Soc. 1935 1379
-
I. Miralles,H. G. M. Edwards,F. Domingo,S. E. Jorge-Villar Anal. Methods 2015 7 6856
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev. 2020 49 6995
-
Julien Michel Phys. Chem. Chem. Phys. 2014 16 4465
549-06-4 (7H-Isobenzofuro[4,5-b][1,4]benzodioxepin-11-carboxaldehyde,1,3-dihydro-1,4-dihydroxy-10-methoxy-5,8-dimethyl-3,7-dioxo-) Prodotti correlati
- 2006325-85-3(Furan, 3-[2-(bromomethyl)-3-methylbutyl]tetrahydro-)
- 2241129-34-8(1lambda6-thia-2,10-diazacyclododecane-1,1-dione)
- 81245-43-4(BENZOIC ACID, 3-(METHOXYMETHOXY)-)
- 1251616-10-0(N-1-(4-methoxyphenyl)ethyl-2-{6-(4-methyl-1H-imidazol-1-yl)pyridazin-3-ylsulfanyl}acetamide)
- 423146-25-2(6-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanoic acid)
- 1009706-36-8(1-(2,3-dimethylphenyl)-3-{[4-(piperidin-1-yl)phenyl]amino}pyrrolidine-2,5-dione)
- 1803946-57-7(2-(Fluoromethyl)-6-hydroxy-4-methyl-3-(trifluoromethoxy)pyridine)
- 32483-30-0(3-Acetyl-L-tyrosine)
- 1260845-62-2(5-Chloro-1-fluoro-2-methoxy-3-nitrobenzene)
- 2229504-37-2(4-(but-3-yn-1-yl)quinoline)
Fornitori consigliati
Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Hubei Henglvyuan Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Jinta Yudi Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
